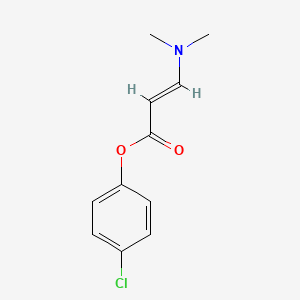

![molecular formula C11H12Cl3NO2 B3035685 4-氯-N-[(2,4-二氯苯基)甲氧基]丁酰胺 CAS No. 338406-45-4](/img/structure/B3035685.png)

4-氯-N-[(2,4-二氯苯基)甲氧基]丁酰胺

描述

Synthesis Analysis

The synthesis of N-substituted butanamide derivatives has been a subject of interest due to their biological activities. In one study, a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds were prepared through a multi-step process. This involved the conversion of various organic acids into corresponding esters, hydrazides, and subsequently 5-substituted-1,3,4-oxadiazol-2-thiols. The final compounds were synthesized by reacting these thiols with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH). The structures of the synthesized compounds were confirmed using 1H-NMR, IR, and mass spectral data .

Molecular Structure Analysis

The molecular structure of related butanamide derivatives has been extensively studied. For instance, 4-chloro-N-(2-methoxyphenyl) benzamidoxime was characterized by X-ray diffraction, NMR, and vibrational spectroscopy. The X-ray study revealed a Z configuration due to a strong intramolecular N-H···O hydrogen bond, and the formation of a centrosymmetric dimer through intermolecular hydrogen bonds. The phenyl rings were found to be twisted from the plane of the hydroxyamidine group. Theoretical calculations using DFT methods supported the experimental findings and provided additional insights into the vibrational frequencies and NMR chemical shifts .

Chemical Reactions Analysis

The chemical reactivity of butanamide derivatives can be inferred from studies on related compounds. For example, the spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate resulted in a polyamide with highly reactive exo-methylene groups and the partial formation of β-lactam derivatives. This indicates that butanamide derivatives can participate in polymerization reactions and potentially form various functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of butanamide derivatives are influenced by their molecular structure. For instance, the acidity of new 4-hydroxy-N-(2-hydroxyethyl)butanamides was studied, revealing that these compounds prefer linear conformations and can form dimers and polymers through hydrogen bonding. The pKa values were determined to be lower than those of amides without hydroxyl groups, suggesting enhanced NH acidity due to hydrogen bonding. Theoretical calculations supported these findings and helped explain the observed acidity .

Another study on a butanamide derivative, 4-chloro-2,2-dicyano-N-chloroacetyl butanamide-3-ketone, provided insights into its physical properties. The compound was synthesized through a solid-liquid phase reaction at room temperature, and its molecular structure was characterized by IR and 1H NMR. The melting point was determined to be between 147.8 - 148.1 °C, which is a useful physical property for identifying and characterizing the compound .

科学研究应用

合成和结构表征

- Z. Ming-gen(2008 年)的一项研究讨论了类似化合物 4-氯-2,2-二氰基-N-氯代乙酰丁酰胺-3-酮的合成。该化合物是在室温下通过固液相表面接触法合成的,表明了合成相关化合物的潜在方法 (Ming-gen,2008)。

杂环化合物合成

- 合成新的杂环化合物作为脂氧合酶抑制剂的研究包括 N-(5-氯-2-甲氧基苯基)-4-(5-取代-1,3,4-恶二唑-2-基硫基)丁酰胺衍生物。这突出了类似丁酰胺衍生物在创造生物活性化合物中的作用 (Aziz‐ur‐Rehman 等,2016)。

动力学研究

- Sedlák 等人(2002 年)对氢氧化钠水溶液中的取代 4-氯-N-苯基丁酰胺进行了动力学研究。这项研究提供了对与 4-氯-N-[(2,4-二氯苯基)甲氧基]丁酰胺在结构上相关的化合物的化学行为和反应动力学的见解 (Sedlák 等,2002)。

电化学还原研究

- McGuire 和 Peters(2016 年)研究了甲氧氯的电化学还原,该化合物在结构上与所讨论的化合物相似。这项研究提供了对这类化合物的电化学行为的见解 (McGuire 和 Peters,2016)。

抗惊厥药合成

- Allen 和 Giffard(1982 年)合成了与 4-氯-N-[(2,4-二氯苯基)甲氧基]丁酰胺相关的化合物 Progabide®,用于药代动力学和代谢研究。这表明在药物化学中的潜在应用 (Allen 和 Giffard,1982)。

光生和反应性研究

- Protti 等人(2004 年)对相关化合物(如 4-氯苯酚)的光化学的研究表明了在理解此类化合物的生成和反应性方面的应用 (Protti 等,2004)。

结构和酸度分析

- 对结构上类似的 4-羟基-N-(2-羟乙基)丁酰胺的研究提供了对这类化合物的固态结构和酸度的见解。这可能与了解 4-氯-N-[(2,4-二氯苯基)甲氧基]丁酰胺的性质相关 (Duarte-Hernández 等,2015)。

钯和铂配合物合成

- Lukas 等人(1973 年)讨论的由氯丁二烯合成 4-甲氧基-1,2-丁二烯涉及钯和铂配合物。这项研究可以扩展到了解类似丁酰胺化合物的合成途径 (Lukas 等,1973)。

抗菌和抗癌活性

- Sirajuddin 等人(2015 年)合成了 N-[(4-甲氧基苯基)]-4-氧代-4-[氧代]丁酰胺并评估了其抗菌、抗癌和其他生物活性。这表明相关丁酰胺化合物具有潜在的生物医学应用 (Sirajuddin 等,2015)。

衍生物的核磁共振分析

- Santana 等人(2013 年)对类似丁酰胺化合物的结构解析提供了有价值的见解 (Santana 等,2013)。

淀粉酶抑制剂

- Mathew 等人(2015 年)关于 N-[3-氯-2-(取代)-4-氧代氮杂环-1-基]-4-(1H-吲哚-3-基)丁酰胺衍生物作为 α-淀粉酶抑制剂的有效性的研究表明了在酶抑制中的潜在应用 (Mathew 等,2015)。

安全和危害

The compound is associated with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . For more detailed safety information, refer to the MSDS .

作用机制

Target of Action

It’s known that chlorinated compounds often interact with various enzymes and receptors in the body .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions . The presence of the chloro groups may enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets within target proteins .

Biochemical Pathways

Chlorinated compounds are known to interfere with various metabolic pathways, potentially leading to a wide range of downstream effects .

Pharmacokinetics

Chlorinated compounds are generally lipophilic, which can enhance their absorption and distribution within the body . The presence of the amide group may also influence the compound’s metabolism and excretion .

Result of Action

Chlorinated compounds can have a wide range of biological effects, depending on their specific targets and the pathways they affect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl3NO2/c12-5-1-2-11(16)15-17-7-8-3-4-9(13)6-10(8)14/h3-4,6H,1-2,5,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKKTHWOCGMPFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CONC(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101226672 | |

| Record name | 4-Chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101226672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide | |

CAS RN |

338406-45-4 | |

| Record name | 4-Chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338406-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101226672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine](/img/structure/B3035602.png)

![(E)-2-[(2-Chlorophenyl)methylsulfanyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine](/img/structure/B3035603.png)

![1-(allylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B3035605.png)

![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene](/img/structure/B3035606.png)

![4-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B3035611.png)

![4-chloro-N'-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzenecarbohydrazide](/img/structure/B3035612.png)

![5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3035613.png)

![7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3035615.png)

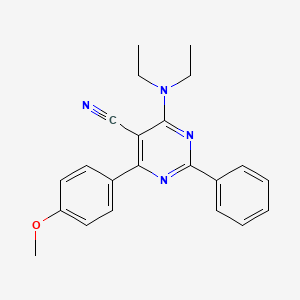

![7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3035616.png)

![(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide](/img/structure/B3035620.png)

![(3Z)-3-[(2,6-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide](/img/structure/B3035621.png)

![5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone](/img/structure/B3035624.png)